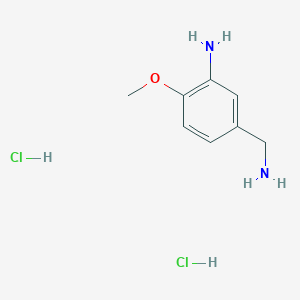
5-(Aminomethyl)-2-methoxyaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-methoxyaniline dihydrochloride is an organic compound that features both an amine and a methoxy group attached to a benzene ring. This compound is often used in various chemical reactions due to its unique structure, which allows it to participate in multiple types of chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methoxyaniline dihydrochloride typically involves the following steps:
Starting Material: The process begins with 2-methoxyaniline.
Formylation: The 2-methoxyaniline undergoes formylation to introduce a formyl group at the para position.
Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-methoxyaniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in the replacement of the methoxy group with other functional groups.
Applications De Recherche Scientifique
5-(Aminomethyl)-2-methoxyaniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-methoxyaniline dihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)-2-methoxyaniline: Lacks the dihydrochloride salt form.
2-Methoxyaniline: Does not have the aminomethyl group.
5-(Aminomethyl)-2-hydroxyaniline: Contains a hydroxy group instead of a methoxy group.
Uniqueness
5-(Aminomethyl)-2-methoxyaniline dihydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
102677-72-5 |
|---|---|
Formule moléculaire |
C8H13ClN2O |
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4H,5,9-10H2,1H3;1H |
Clé InChI |
PDVNEBNLHOAVQC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN)N.Cl.Cl |
SMILES canonique |
COC1=C(C=C(C=C1)CN)N.Cl |
Synonymes |
5-(AMINOMETHYL)-2-METHOXYANILINE DIHYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















